Rivastigmine N-Oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

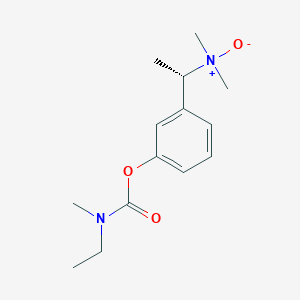

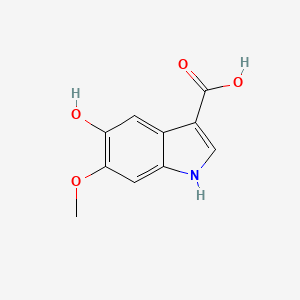

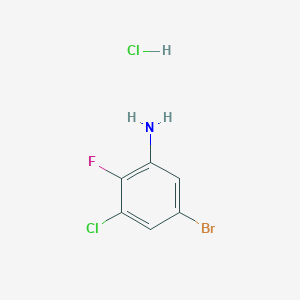

Rivastigmine N-Oxide is a derivative of Rivastigmine, a cholinesterase inhibitor used primarily for the treatment of mild to moderate dementia associated with Alzheimer’s and Parkinson’s diseases. This compound is characterized by the addition of an oxygen atom to the nitrogen atom in the Rivastigmine molecule, forming an N-oxide functional group. This modification can potentially alter the pharmacokinetic and pharmacodynamic properties of the parent compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Rivastigmine N-Oxide typically involves the oxidation of Rivastigmine. One common method is the use of hydrogen peroxide or peracids as oxidizing agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained at room temperature to slightly elevated levels to ensure complete oxidation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of catalytic oxidation methods can also be explored to enhance efficiency and reduce production costs. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: Rivastigmine N-Oxide can undergo various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can revert this compound back to Rivastigmine.

Substitution: Nucleophilic substitution reactions can occur at the N-oxide functional group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Sodium borohydride, hydrogen gas with a suitable catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Higher oxidized derivatives.

Reduction: Rivastigmine.

Substitution: Substituted Rivastigmine derivatives with various functional groups.

Scientific Research Applications

Rivastigmine N-Oxide has several scientific research applications, including:

Chemistry: Used as a model compound to study the effects of N-oxide functional groups on the pharmacokinetics and pharmacodynamics of drugs.

Biology: Investigated for its potential neuroprotective effects and its ability to modulate cholinergic neurotransmission.

Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases, with studies focusing on its efficacy and safety profile.

Industry: Utilized in the development of novel drug delivery systems and formulations to enhance the bioavailability and therapeutic effects of Rivastigmine.

Mechanism of Action

Rivastigmine N-Oxide exerts its effects by inhibiting cholinesterase enzymes, specifically acetylcholinesterase and butyrylcholinesterase. This inhibition leads to an increase in the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. The N-oxide functional group may also contribute to the compound’s ability to cross the blood-brain barrier more effectively, potentially enhancing its therapeutic effects.

Comparison with Similar Compounds

Rivastigmine: The parent compound, primarily used for the treatment of Alzheimer’s and Parkinson’s diseases.

Donepezil: Another cholinesterase inhibitor used for Alzheimer’s disease.

Galantamine: A cholinesterase inhibitor with additional nicotinic receptor modulating properties.

Uniqueness: Rivastigmine N-Oxide is unique due to the presence of the N-oxide functional group, which can alter its pharmacokinetic and pharmacodynamic properties compared to Rivastigmine. This modification may enhance its ability to cross the blood-brain barrier and potentially improve its efficacy and safety profile.

Properties

IUPAC Name |

(1S)-1-[3-[ethyl(methyl)carbamoyl]oxyphenyl]-N,N-dimethylethanamine oxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3/c1-6-15(3)14(17)19-13-9-7-8-12(10-13)11(2)16(4,5)18/h7-11H,6H2,1-5H3/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBMWTVGNCZCYGB-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)OC1=CC=CC(=C1)C(C)[N+](C)(C)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(C)C(=O)OC1=CC=CC(=C1)[C@H](C)[N+](C)(C)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5'-O-(4,4'-Dimethoxytrityl)-2'-deoxy-2'-fluoro-5-methyluridine-3'-O-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite](/img/structure/B8121720.png)

![[5-Fluoro-2-(piperidin-1-yl)pyridin-4-yl]boronic acid](/img/structure/B8121798.png)